Albocycline vs. Erythronolide B: MRSA MIC Comparison — 0.5–1.0 µg mL⁻¹ versus >100 µg mL⁻¹
Albocycline inhibits the growth of methicillin‑resistant Staphylococcus aureus (MRSA) with an MIC value of 0.5–1.0 µg mL⁻¹ in a microdilution assay, representing the same potency as vancomycin. In contrast, erythronolide B (the 14‑membered aglycone of erythromycin) shows no activity against MRSA, with an MIC >100 µg mL⁻¹ [1]. This >100‑fold difference in potency demonstrates that the specific arrangement of functional groups on Albocycline’s macrolactone ring is essential for anti‑MRSA activity.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against MRSA |
|---|---|
| Target Compound Data | 0.5–1.0 µg mL⁻¹ |
| Comparator Or Baseline | Erythronolide B >100 µg mL⁻¹ |
| Quantified Difference | >100‑fold higher potency |
| Conditions | Microdilution assay, S. aureus MRSA clinical isolate |
Why This Matters
This direct comparison validates that Albocycline, and not the erythromycin aglycone, should be selected as a positive control or starting scaffold for anti‑MRSA studies targeting the peptidoglycan biosynthesis pathway.
- [1] Tomoda, H. et al. New structural scaffold 14‑membered macrocyclic lactone ring for selective inhibitors of cell wall peptidoglycan biosynthesis in Staphylococcus aureus. J. Antibiot. 66, 303–304 (2013). View Source
